3-(6-Methoxypyridazin-3-yl)aniline served as a key starting point in the development of TAK-385, a potent and orally active GnRH antagonist. [] TAK-385 exhibits potent in vitro and in vivo GnRH antagonistic activity, effectively suppressing plasma luteinizing hormone levels in animal models. [] This suggests its potential application in treating hormone-dependent conditions, although detailed clinical data is not provided in the provided papers.
While the specific details are limited in the provided papers, 3-(6-Methoxypyridazin-3-yl)aniline is mentioned as a potential building block for developing novel anti-cancer agents. [] Further research is needed to explore its potential in this field.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: